Pseudouridimycin falls under the category of nucleoside analogs, specifically designed to interfere with nucleic acid synthesis in bacteria. Its mechanism of action primarily targets bacterial RNA polymerase, making it a valuable candidate for addressing antibiotic resistance issues prevalent in various bacterial strains.
The synthesis of Pseudouridimycin involves a complex biosynthetic pathway that has been elucidated through genetic and biochemical analyses. Key components of this pathway include:
The biosynthetic gene cluster responsible for Pseudouridimycin production has been characterized through bioinformatic analysis and mutational studies, providing insights into the enzymatic steps involved in its formation .
The molecular structure of CID 71388216 is defined by its unique C-nucleoside composition. Key structural features include:
The molecular formula is C₁₁H₁₄N₄O₄, with a molecular weight of approximately 270.25 g/mol. The structural configuration allows for specific interactions with bacterial RNA polymerase, enhancing its inhibitory effects on transcription processes.
Pseudouridimycin undergoes several key chemical reactions during its biosynthesis:
These reactions highlight the compound's complex biosynthetic pathway and its potential for further chemical modifications that may enhance its antibacterial properties.
The mechanism of action of Pseudouridimycin involves:
This selective inhibition underscores its potential as an effective antibiotic against resistant bacterial strains .
Relevant data from studies indicate that Pseudouridimycin retains activity against a range of bacterial species, demonstrating broad-spectrum efficacy .
Pseudouridimycin has significant scientific applications:
Given the rising concerns regarding antibiotic resistance, CID 71388216 represents a promising avenue for developing new therapeutic strategies against difficult-to-treat infections.
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2